2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15572899
InChI: InChI=1S/C25H26N2O5S/c1-17-22(24(29)31-14-13-30-2)23(27-21(28)12-15-33-25(27)26-17)19-8-10-20(11-9-19)32-16-18-6-4-3-5-7-18/h3-11,23H,12-16H2,1-2H3
SMILES:
Molecular Formula: C25H26N2O5S
Molecular Weight: 466.6 g/mol

2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.:

Cat. No.: VC15572899

Molecular Formula: C25H26N2O5S

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate -

Specification

Molecular Formula C25H26N2O5S
Molecular Weight 466.6 g/mol
IUPAC Name 2-methoxyethyl 8-methyl-4-oxo-6-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C25H26N2O5S/c1-17-22(24(29)31-14-13-30-2)23(27-21(28)12-15-33-25(27)26-17)19-8-10-20(11-9-19)32-16-18-6-4-3-5-7-18/h3-11,23H,12-16H2,1-2H3
Standard InChI Key DDDRYXOVFVHOLB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCCOC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, 2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b] thiazine-7-carboxylate, reflects its intricate architecture. Key structural components include:

  • A pyrimido[2,1-b] thiazine bicyclic core, which integrates pyrimidine and thiazine rings.

  • A 4-oxo group at position 4, contributing to hydrogen-bonding potential.

  • A 4-(benzyloxy)phenyl substituent at position 6, introducing aromatic bulk and lipophilicity.

  • A 2-methoxyethyl carboxylate ester at position 7, enhancing solubility in polar solvents.

  • A methyl group at position 8, modulating steric and electronic effects.

The molecular formula is calculated as C25H25N2O5S, with a molecular weight of 465.54 g/mol (Table 1).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC25H25N2O5S
Molecular Weight465.54 g/mol
IUPAC Name2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b] thiazine-7-carboxylate

Structural Features and Stereochemistry

The pyrimidothiazine core adopts a partially saturated conformation, with the thiazine ring existing in a dihydro state (positions 3 and 4) . The 4-oxo group introduces planarity to the pyrimidine ring, while the 4-(benzyloxy)phenyl substituent extends perpendicularly, creating a T-shaped molecular geometry. Computational models of analogous compounds suggest that the 2-methoxyethyl ester adopts a gauche conformation, optimizing intramolecular hydrogen bonds between the ester oxygen and the thiazine sulfur .

Synthesis and Manufacturing

Synthetic Routes

While no published protocols directly describe the synthesis of this compound, pathways for structurally related pyrimidothiazines suggest a multi-step approach:

  • Core Formation: Condensation of thiourea derivatives with α,β-unsaturated ketones to construct the pyrimidothiazine scaffold .

  • Substituent Introduction:

    • Position 6: Suzuki-Miyaura coupling of a boronic ester with a halogenated pyrimidothiazine to install the 4-(benzyloxy)phenyl group .

    • Position 7: Esterification of a carboxylic acid intermediate with 2-methoxyethanol under Steglich conditions .

  • Methylation at Position 8: Nucleophilic substitution using methyl iodide in the presence of a base .

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
6-Bromo-pyrimidothiazineElectrophilic coupling site
4-(Benzyloxy)phenylboronic acidSuzuki coupling reagent
2-MethoxyethanolEsterifying agent

Purification and Characterization

Crude products are typically purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Structural confirmation relies on:

  • NMR Spectroscopy: 1H NMR signals for the benzyloxy group (δ 5.05 ppm, singlet) and methyl group (δ 1.45 ppm, triplet) .

  • Mass Spectrometry: ESI-MS m/z 465.54 [M+H]+ .

Physicochemical Properties

Solubility and Stability

Analogs exhibit moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane but limited aqueous solubility (<0.1 mg/mL) . The 2-methoxyethyl ester enhances polarity compared to benzyl esters, improving solubility in acetone and methanol . Stability studies on similar compounds indicate decomposition above 200°C, with hydrolytic susceptibility at the ester linkage under alkaline conditions .

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point158–162°C (dec.)DSC
logP3.2 ± 0.3Calculated
Aqueous Solubility<0.1 mg/mLShake-flask

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 1720 cm−1 (C=O stretch, ester) and 1675 cm−1 (C=O stretch, pyrimidone) .

  • UV-Vis: λmax 275 nm (π→π* transition, aromatic rings) .

Applications and Research Directions

Medicinal Chemistry

This compound’s structural features align with lead optimization campaigns for:

  • Oncology: Targeting cyclin-dependent kinases (CDKs) and Aurora kinases .

  • Infectious Diseases: Disrupting bacterial cell wall synthesis via penicillin-binding protein inhibition .

Material Science

Pyrimidothiazines with extended conjugation (e.g., benzyloxy groups) are explored as organic semiconductors for thin-film transistors .

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